![molecular formula C10H9N3O B12890435 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12890435.png)
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile typically involves the reaction of 2-aminobenzoxazole with acetonitrile under specific conditions. One common method is the one-pot synthesis using acetic acid as an electrolyte under electrochemical conditions . This method is advantageous due to its cleaner reaction pattern, minimal impurity formation, and high atom economy.
Industrial Production Methods: Industrial production of this compound may involve scalable electrochemical methods, which are robust and have a broad substrate scope. These methods are preferred due to their efficiency and the ability to produce high yields without the need for metal catalysts .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of reduced benzoxazole compounds.
Substitution: Formation of substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific biological activities.
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the inhibition of cancer cell proliferation pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
2-Aminobenzoxazole: Shares a similar core structure but lacks the aminomethyl and acetonitrile groups.
2-(Chloromethyl)benzoxazole: Similar structure with a chloromethyl group instead of an aminomethyl group.
Benzo[d]imidazo[2,1-b]thiazole: Another heterocyclic compound with similar biological activities.
Uniqueness: 2-(Aminomethyl)benzo[d]oxazole-7-acetonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminomethyl and acetonitrile groups allows for a broader range of chemical modifications and applications compared to its similar compounds .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
2-[2-(aminomethyl)-1,3-benzoxazol-7-yl]acetonitrile |
InChI |
InChI=1S/C10H9N3O/c11-5-4-7-2-1-3-8-10(7)14-9(6-12)13-8/h1-3H,4,6,12H2 |
Clave InChI |
QANFJKVJNKBSKZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)N=C(O2)CN)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ditert-butyl-[2,3-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12890357.png)
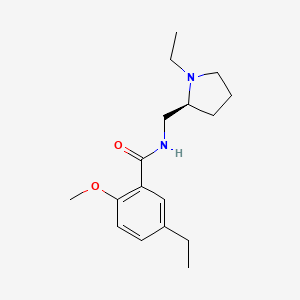
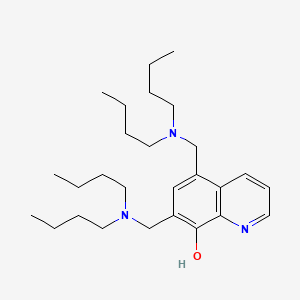
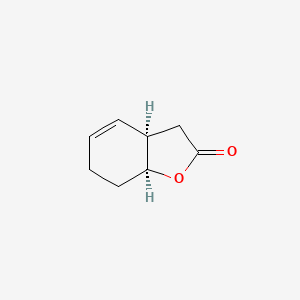
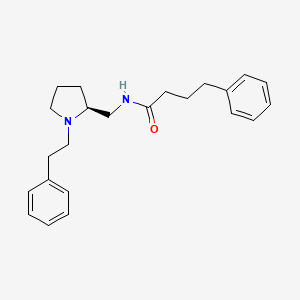
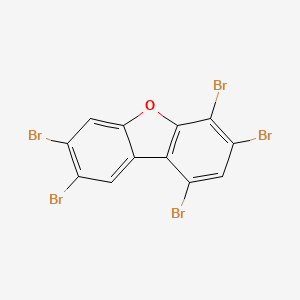
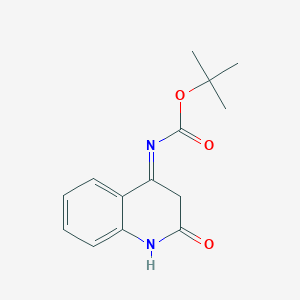
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
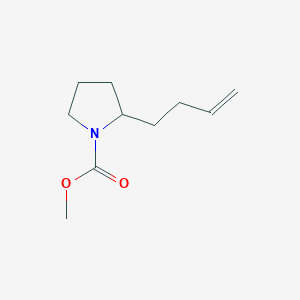
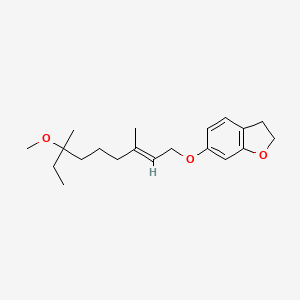

![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)

![3-(1-methylpiperidin-2-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12890433.png)
